molecular formula C18H22F2N2OS B5452335 1-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-methylsulfanylethanone

1-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-methylsulfanylethanone

Cat. No.: B5452335
M. Wt: 352.4 g/mol
InChI Key: WWHXAIYEPRIBMR-MORSLUCNSA-N
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Description

1-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]-2-methylsulfanylethanone is a complex organic compound characterized by its unique tricyclic structure and the presence of difluorophenyl and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-methylsulfanylethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the difluorophenyl group: This step usually involves a substitution reaction where a suitable difluorophenyl precursor is introduced.

    Attachment of the methylsulfanyl group: This is typically done through a nucleophilic substitution reaction, where a methylsulfanyl group is introduced to the ethanone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes:

    Use of high-pressure reactors: To facilitate the cyclization reactions.

    Purification techniques: Such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-methylsulfanylethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to its corresponding alcohols or amines.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Strong acids or bases for cyclization reactions.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Alcohols and amines: From reduction reactions.

    Substituted aromatic compounds: From electrophilic aromatic substitution reactions.

Scientific Research Applications

1-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-methylsulfanylethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-methylsulfanylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the tricyclic core provides structural stability. The methylsulfanyl group can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-methylsulfanylethanone: shares structural similarities with other tricyclic compounds containing difluorophenyl and methylsulfanyl groups.

    1-[(2R,3R,6R)-3-(2,3-dichlorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-methylsulfanylethanone: Similar structure but with dichlorophenyl instead of difluorophenyl.

    1-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-ethylsulfanylethanone: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its tricyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-methylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N2OS/c1-24-10-15(23)22-9-13(12-3-2-4-14(19)16(12)20)18-17(22)11-5-7-21(18)8-6-11/h2-4,11,13,17-18H,5-10H2,1H3/t13-,17+,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHXAIYEPRIBMR-MORSLUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)N1CC(C2C1C3CCN2CC3)C4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC(=O)N1C[C@H]([C@@H]2[C@H]1C3CCN2CC3)C4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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